molecular formula C13H18F2N2O B13622199 2-(Difluoromethoxy)-4-(4-methylpiperidin-1-yl)aniline

2-(Difluoromethoxy)-4-(4-methylpiperidin-1-yl)aniline

Cat. No.: B13622199
M. Wt: 256.29 g/mol
InChI Key: CFJRVJXUXUNODO-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-4-(4-methylpiperidin-1-yl)aniline is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethoxy group and a methylpiperidinyl group attached to an aniline core. Its unique structure imparts specific chemical properties that make it valuable for various applications.

Properties

Molecular Formula

C13H18F2N2O

Molecular Weight

256.29 g/mol

IUPAC Name

2-(difluoromethoxy)-4-(4-methylpiperidin-1-yl)aniline

InChI

InChI=1S/C13H18F2N2O/c1-9-4-6-17(7-5-9)10-2-3-11(16)12(8-10)18-13(14)15/h2-3,8-9,13H,4-7,16H2,1H3

InChI Key

CFJRVJXUXUNODO-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=CC(=C(C=C2)N)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-4-(4-methylpiperidin-1-yl)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-(Difluoromethoxy)aniline with 4-methylpiperidine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors and advanced purification techniques to meet the demands of various industries.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-4-(4-methylpiperidin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

2-(Difluoromethoxy)-4-(4-methylpiperidin-1-yl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-4-(4-methylpiperidin-1-yl)aniline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methoxy)-4-(4-methylpiperidin-1-yl)aniline
  • 2-(Ethoxy)-4-(4-methylpiperidin-1-yl)aniline
  • 2-(Trifluoromethoxy)-4-(4-methylpiperidin-1-yl)aniline

Uniqueness

2-(Difluoromethoxy)-4-(4-methylpiperidin-1-yl)aniline is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications.

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